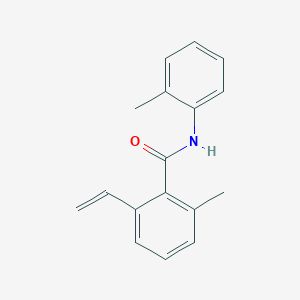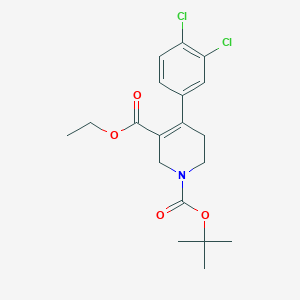
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a dichlorophenyl group attached to a dihydropyridine ring. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry.
Métodos De Preparación
The synthesis of 1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure settings.
Análisis De Reacciones Químicas
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring using reducing agents such as sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as a calcium channel blocker, which can affect cellular processes.
Medicine: Dihydropyridine derivatives are known for their use in the treatment of cardiovascular diseases, and this compound may have similar therapeutic potential.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit calcium influx into cells, leading to various physiological effects. This mechanism is similar to other dihydropyridine derivatives, which are known to act as calcium channel blockers.
Comparación Con Compuestos Similares
1-tert-butyl 3-ethyl 4-(3,4-dichlorophenyl)-5,6-dihydropyridine-1,3(2H)-dicarboxylate can be compared with other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and pharmacokinetic properties. The unique combination of tert-butyl, ethyl, and dichlorophenyl groups in this compound may confer distinct properties, such as increased lipophilicity or altered binding affinity to calcium channels.
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
- Nicardipine
- Isradipine
These compounds are well-known calcium channel blockers used in the treatment of hypertension and angina. The structural differences among these compounds can lead to variations in their therapeutic effects and side effect profiles.
Propiedades
Fórmula molecular |
C19H23Cl2NO4 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
1-O-tert-butyl 5-O-ethyl 4-(3,4-dichlorophenyl)-3,6-dihydro-2H-pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C19H23Cl2NO4/c1-5-25-17(23)14-11-22(18(24)26-19(2,3)4)9-8-13(14)12-6-7-15(20)16(21)10-12/h6-7,10H,5,8-9,11H2,1-4H3 |
Clave InChI |
WJXQIYXIDPFAEF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CCN(C1)C(=O)OC(C)(C)C)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



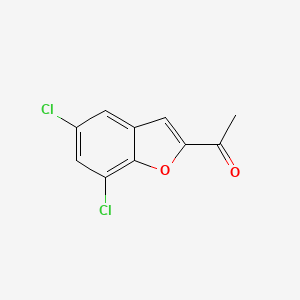
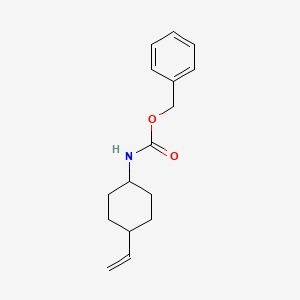


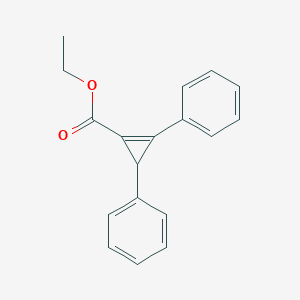
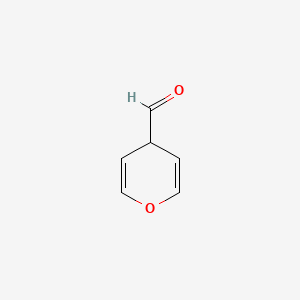
![1H-Indazole-3-carboxylic acid, 5-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B13975227.png)
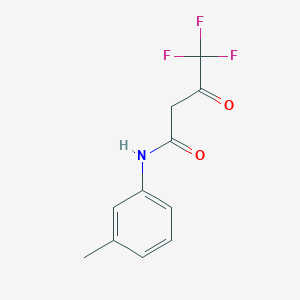
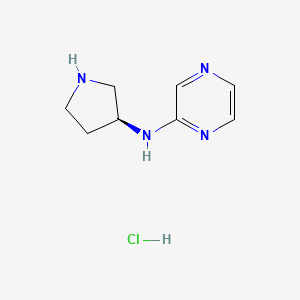
![4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one](/img/structure/B13975237.png)


